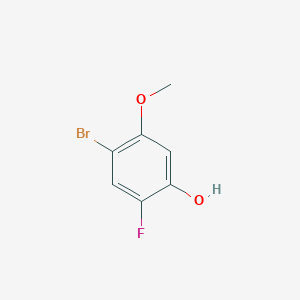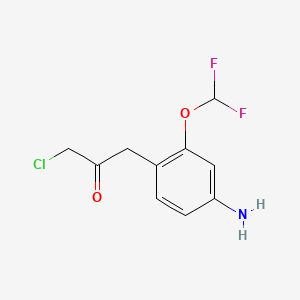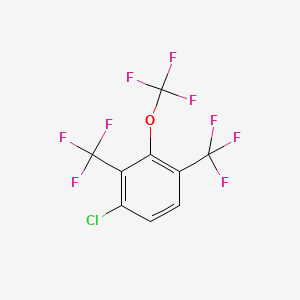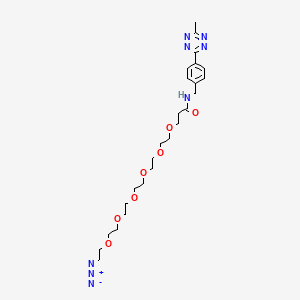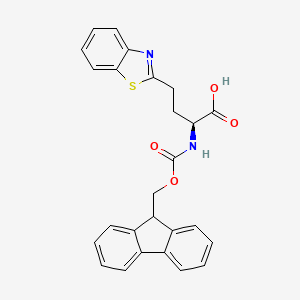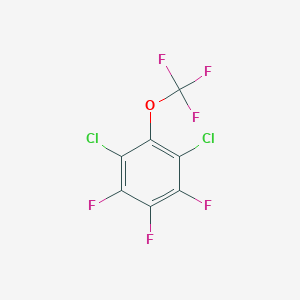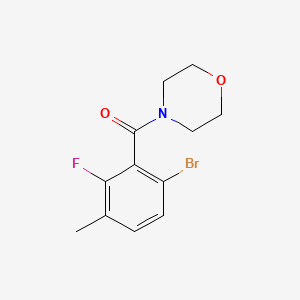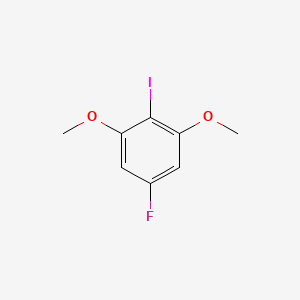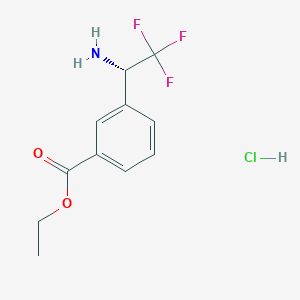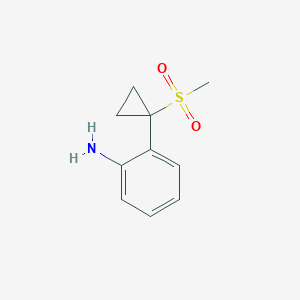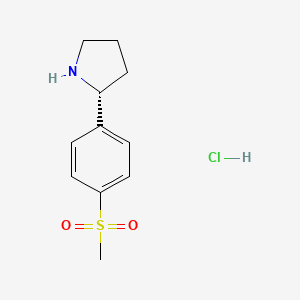
(R)-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride is a chiral compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-(methylsulfonyl)phenyl group, making it a valuable molecule in organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with a 4-(methylsulfonyl)phenyl halide under basic conditions. The reaction is often carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the 4-(methylsulfonyl)phenyl group into the pyrrolidine ring, resulting in a more sustainable and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of ®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Methylsulfonyl)phenylpyrrolidine: A structurally similar compound without the chiral center.
Pyrrolidine derivatives: Various pyrrolidine-based compounds with different substituents on the aromatic ring.
Uniqueness
®-2-(4-(Methylsulfonyl)phenyl)pyrrolidine hydrochloride is unique due to its chiral nature and the presence of the methylsulfonyl group, which imparts specific chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound in research and industrial applications .
Eigenschaften
Molekularformel |
C11H16ClNO2S |
|---|---|
Molekulargewicht |
261.77 g/mol |
IUPAC-Name |
(2R)-2-(4-methylsulfonylphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H15NO2S.ClH/c1-15(13,14)10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m1./s1 |
InChI-Schlüssel |
ZPDULTIQCKYZTD-RFVHGSKJSA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]2CCCN2.Cl |
Kanonische SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2CCCN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


